Metabolic Fate Divergence: Aldehyde Detection Distinguishes 2,6-Trimethylbenzaldoxime from Unsubstituted Benzaldoxime
In pig and human liver microsomal incubations, 2,6-trimethylbenzaldoxime demonstrates a metabolic fate distinct from unsubstituted benzaldoxime. Specifically, incubations of (E)-2,4,6-trimethylbenzaldoxime resulted in detectable formation of the corresponding aldehyde (2,4,6-trimethylbenzaldehyde), whereas incubations of benzaldoxime yielded only benzoic acid with no detectable aldehyde intermediate [1]. This qualitative difference—aldehyde detected vs. not detected—has direct implications for downstream reactivity, potential toxicity, and prodrug design.
| Evidence Dimension | Metabolic intermediate detection |
|---|---|
| Target Compound Data | Aldehyde (2,4,6-trimethylbenzaldehyde) detected |
| Comparator Or Baseline | Benzaldoxime (unsubstituted) |
| Quantified Difference | Qualitative difference: aldehyde detected vs. not detected (benzoic acid only) |
| Conditions | Pig and human liver microsomes; NADH/NADPH cofactor; aerobic/anaerobic conditions |
Why This Matters
Detection of a reactive aldehyde intermediate may influence selection for applications where metabolic activation or aldehyde-mediated toxicity is a concern, such as in prodrug development or toxicology studies.
- [1] Heberling, S., Girreser, U., Wolf, S., & Clement, B. (2006). Oxygen-insensitive enzymatic reduction of oximes to imines. Biochemical Pharmacology, 71(3), 354-365. View Source
